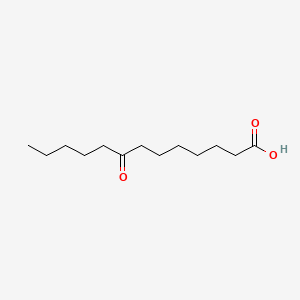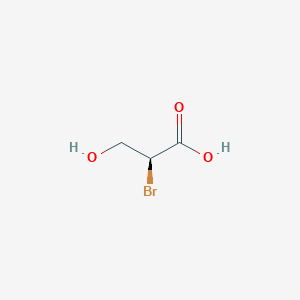
8-Oxotridecanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 8-Oxotridecanoic acid is1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) . This code provides a specific representation of the molecule’s structure. The compound’s SMILES representation is CCCCCC(=O)CCCCCCC(=O)O . Physical And Chemical Properties Analysis
8-Oxotridecanoic acid has a molecular weight of 228.33 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Oxidative DNA Damage and Disease Pathogenesis
8-Oxotridecanoic acid derivatives, such as 8-oxoguanine and 8-oxo-7,8-dihydroguanine, are crucial in understanding oxidative DNA damage. These compounds are significant markers for oxidative stress and have implications in diseases like cancer and degenerative disorders. The presence of 8-oxoG and 8-oxo-7,8-dihydroguanine in DNA is a major focus in the study of aging, cancer, and some degenerative diseases due to the mutations they can cause (Valavanidis, Vlachogianni, & Fiotakis, 2009); (Sekiguchi & Tsuzuki, 2002).
DNA Repair Mechanisms
Research also delves into the DNA repair mechanisms targeting 8-oxotridecanoic acid derivatives. The enzymes involved in base excision repair (BER) pathways, such as OGG1 and NEIL1/2, play a vital role in recognizing and repairing oxidative lesions in DNA. This has direct implications in understanding how cells maintain genetic stability and combat the effects of oxidative stress (Delaney et al., 2007); (Kuznetsov et al., 2007).
Biomarkers in Occupational Health
8-Oxotridecanoic acid derivatives like 8-OHdG are used as biomarkers in the study of occupational health, particularly in assessing oxidative DNA damage caused by exposure to nanomaterials. This is significant in evaluating the health risks associated with various industrial and environmental exposures (Omari Shekaftik & Nasirzadeh, 2021).
Environmental Toxicology
In environmental toxicology, derivatives like 8-oxo-dG serve as biomarkers for pollutants that induce oxidative stress in marine organisms. This aids in assessing the impact of environmental contaminants on wildlife and ecosystems (Machella et al., 2004).
Eigenschaften
IUPAC Name |
8-oxotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWTLNJLIPQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919337 | |
| Record name | 8-Oxotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxotridecanoic acid | |
CAS RN |
92155-73-2 | |
| Record name | 8-Oxotridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)


![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)



